molecular formula C18H31N3O2 B6132251 4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone

4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone

Cat. No. B6132251
M. Wt: 321.5 g/mol
InChI Key: MJIZQSDKWOKKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone is a chemical compound that has been widely used in scientific research studies. This compound is also known as ACY-1083 and is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of cell growth and differentiation. The inhibition of HDAC6 by ACY-1083 has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.

Mechanism of Action

The mechanism of action of ACY-1083 involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and the activation of apoptotic pathways. HDAC6 is a cytoplasmic enzyme that regulates the acetylation of non-histone proteins, such as tubulin, HSP90, and cortactin. The inhibition of HDAC6 by ACY-1083 leads to the accumulation of acetylated tubulin, which disrupts the microtubule dynamics and induces cell death in cancer cells. ACY-1083 has also been shown to inhibit the aggregation of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1083 have been extensively studied in various scientific research studies. ACY-1083 has been shown to induce cell death in cancer cells by inhibiting the activity of HDAC6, which leads to the accumulation of acetylated proteins and the activation of apoptotic pathways. ACY-1083 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, ACY-1083 has been shown to have anti-inflammatory effects in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using ACY-1083 in lab experiments include its potent and selective inhibition of HDAC6, which allows for the investigation of the role of HDAC6 in various cellular processes. ACY-1083 has also been shown to have potential therapeutic effects in the treatment of various diseases, which makes it an attractive target for drug development. The limitations of using ACY-1083 in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of ACY-1083. One direction is the investigation of the role of HDAC6 in the regulation of immune responses and the potential use of ACY-1083 in the treatment of autoimmune disorders. Another direction is the investigation of the synergistic effects of ACY-1083 with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the development of new HDAC6 inhibitors with improved pharmacokinetic properties and reduced toxicity is an important direction for drug development.

Synthesis Methods

The synthesis of ACY-1083 involves several steps, including the reaction of 4-piperidone with acetic anhydride to form N-acetyl-4-piperidone, followed by the reaction of N-acetyl-4-piperidone with cyclohexylmethylamine to form 4-[(1-acetyl-4-piperidinyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

ACY-1083 has been extensively studied in various scientific research studies. It has been shown to have potential therapeutic effects in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. ACY-1083 has been shown to induce cell death in cancer cells by inhibiting the activity of HDAC6, which leads to the accumulation of acetylated proteins and the activation of apoptotic pathways. ACY-1083 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, ACY-1083 has been shown to have anti-inflammatory effects in animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-[(1-acetylpiperidin-4-yl)amino]-1-(cyclohexylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2/c1-14(22)20-9-7-16(8-10-20)19-17-11-18(23)21(13-17)12-15-5-3-2-4-6-15/h15-17,19H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIZQSDKWOKKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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